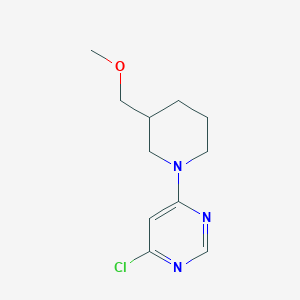
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a piperidine ring at the 6-position The piperidine ring is further substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with 3-(methoxymethyl)piperidine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines.
Oxidation and Reduction: Formation of piperidinones and piperidines.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
相似化合物的比较
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in hair growth treatments.
1-(6-chloropyridazin-3-yl)piperidin-4-ol: Used in various pharmaceutical applications
Uniqueness
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group on the piperidine ring enhances its solubility and bioavailability compared to similar compounds .
属性
分子式 |
C11H16ClN3O |
|---|---|
分子量 |
241.72 g/mol |
IUPAC 名称 |
4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H16ClN3O/c1-16-7-9-3-2-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3 |
InChI 键 |
WIAIZKNLANKVEK-UHFFFAOYSA-N |
规范 SMILES |
COCC1CCCN(C1)C2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
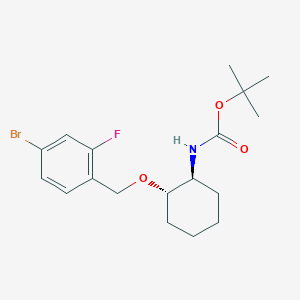
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)
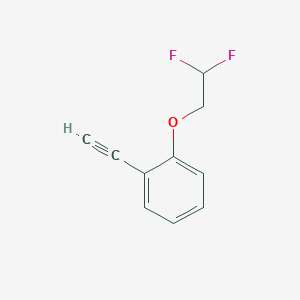
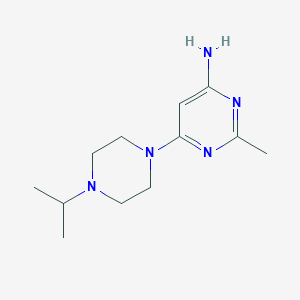
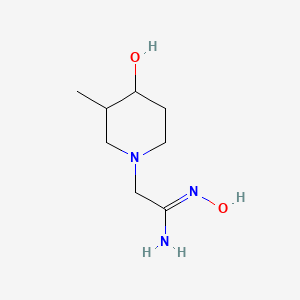
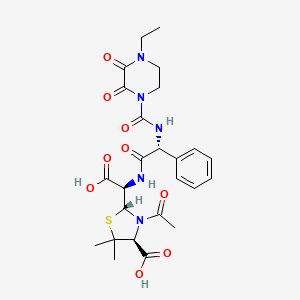
![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
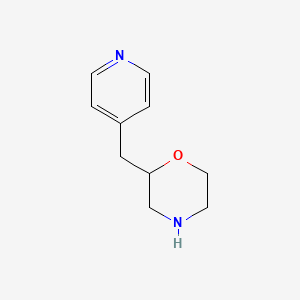
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
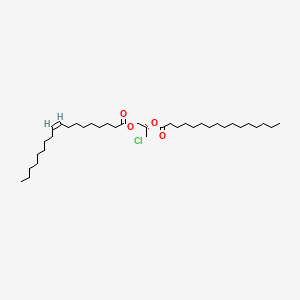
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
